(S)-N-Hydroxy-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide
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Overview
Description
(S)-N-Hydroxy-1’-methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide is a complex organic compound characterized by its spirocyclic structure, which includes a naphthalene ring fused to a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Hydroxy-1’-methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a naphthalene derivative and a piperidine derivative. This step often requires a strong base such as sodium hydride (NaH) and an appropriate solvent like dimethylformamide (DMF).
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide (H₂O₂) or osmium tetroxide (OsO₄).
Amidation: The final step involves the formation of the carboxamide group, typically through an amidation reaction using an amine and a carboxylic acid derivative under dehydrating conditions, such as using dicyclohexylcarbodiimide (DCC) as a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts to reduce reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Hydroxy-1’-methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Halogenation using halogens (Cl₂, Br₂), nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
(S)-N-Hydroxy-1’-methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of (S)-N-Hydroxy-1’-methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it might inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
®-N-Hydroxy-1’-methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide: The enantiomer of the compound, which may have different biological activities.
Spiro[piperidine-2,3’-naphthalene]-6-carboxamide: Lacks the hydroxy and oxo groups, which may affect its reactivity and biological properties.
Naphthalene-2,3’-piperidine derivatives: A broader class of compounds with varying substituents on the naphthalene and piperidine rings.
Uniqueness
(S)-N-Hydroxy-1’-methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide is unique due to its specific spirocyclic structure and the presence of both hydroxy and oxo functional groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.
Biological Activity
(S)-N-Hydroxy-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide is a complex organic compound characterized by its unique spirocyclic structure that integrates a naphthalene ring and a piperidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which are primarily attributed to its interactions with various molecular targets such as enzymes and receptors.
Chemical Structure and Properties
The molecular formula of this compound is C16H20N2O3, with a molecular weight of approximately 288.35 g/mol. The presence of hydroxy and oxo functional groups enhances its chemical reactivity, making it a candidate for various therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C16H20N2O3 |
Molecular Weight | 288.35 g/mol |
CAS Number | 2028327-63-9 |
The biological activity of this compound is primarily linked to its ability to interact with specific enzymes or receptors. Research indicates that it may function as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking substrate access and reducing enzymatic activity. This mechanism is crucial for its potential applications in treating diseases influenced by these biochemical pathways, including cancer and neurological disorders.
Biological Activities
- Anticancer Potential : Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. For instance, the compound may induce apoptosis in cancer cell lines through mechanisms involving the downregulation of specific proteins associated with cell survival .
- Anti-inflammatory Effects : There is evidence that this compound can modulate inflammatory pathways. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammation .
- Neuroprotective Properties : The compound's structure suggests potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress within neuronal cells.
Study 1: Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through downregulation of anti-apoptotic proteins like XIAP .
Study 2: Anti-inflammatory Mechanism
Research conducted on animal models showed that this compound significantly reduced inflammation markers in tissues affected by induced inflammatory conditions. It was found to suppress the expression of interleukin-1β and nitric oxide synthase (iNOS), indicating its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
To better understand the unique biological activities of this compound, it is useful to compare it with structurally similar compounds.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-Hydroxyindole | Indole core with hydroxy group | Simpler structure; less sterically hindered |
Spirocyclic oxindoles | Spirocyclic structure | Diverse biological activities; different pharmacological profiles |
Piperidinyl derivatives | Piperidine core with various substitutions | Potentially different mechanisms of action |
The distinct combination of spirocyclic architecture and functional groups in this compound may yield unique biological activities compared to these similar compounds.
Properties
Molecular Formula |
C16H20N2O3 |
---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
(6S)-N-hydroxy-1'-methyl-2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxamide |
InChI |
InChI=1S/C16H20N2O3/c1-18-8-2-6-16(15(18)20)7-5-11-9-12(14(19)17-21)3-4-13(11)10-16/h3-4,9,21H,2,5-8,10H2,1H3,(H,17,19)/t16-/m1/s1 |
InChI Key |
ZEUBGTOYFVMHLA-MRXNPFEDSA-N |
Isomeric SMILES |
CN1CCC[C@@]2(C1=O)CCC3=C(C2)C=CC(=C3)C(=O)NO |
Canonical SMILES |
CN1CCCC2(C1=O)CCC3=C(C2)C=CC(=C3)C(=O)NO |
Origin of Product |
United States |
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